Tricitrates

CAS No.:

Cat. No.: VC14596414

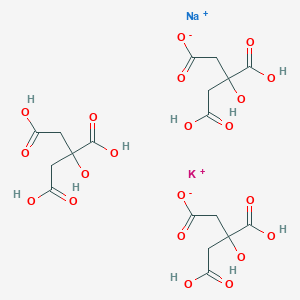

Molecular Formula: C18H22KNaO21

Molecular Weight: 636.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22KNaO21 |

|---|---|

| Molecular Weight | 636.4 g/mol |

| IUPAC Name | potassium;sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/3C6H8O7.K.Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;;2*+1/p-2 |

| Standard InChI Key | VPFJFVSOMFYXFV-UHFFFAOYSA-L |

| Canonical SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+].[K+] |

Introduction

Chemical Composition and Formulation

Core Components

Tricitrates SF Oral Solution is a ternary mixture of potassium citrate monohydrate (550 mg/5 mL), sodium citrate dihydrate (500 mg/5 mL), and citric acid monohydrate (334 mg/5 mL) . The formulation delivers 1 mEq each of potassium (K⁺) and sodium (Na⁺) ions per milliliter, equivalent to 2 mEq bicarbonate (HCO₃⁻) per dose .

Table 1: Active Ingredients per 5 mL Dose

| Component | Quantity | Ionic Contribution |

|---|---|---|

| Potassium citrate | 550 mg | 1 mEq K⁺/mL |

| Sodium citrate | 500 mg | 1 mEq Na⁺/mL |

| Citric acid monohydrate | 334 mg | pH modulation |

The excipient profile includes FD&C Yellow No. 6, sorbitol, and sodium benzoate, optimized for stability and palatability in long-term use .

Structural Characteristics

Sodium citrate (C₆H₅Na₃O₇), a key constituent, exists as a trisodium salt of citric acid with a molecular weight of 258.068 g/mol . Its anhydrous form features three carboxylate groups coordinated to sodium ions, enabling high aqueous solubility (1 g dissolves in 1.5 mL water) . Potassium citrate contributes buffering capacity through its dissociation into K⁺ and citrate³⁻ ions, while citric acid provides immediate urinary acidification potential before systemic conversion .

Pharmacological Actions and Metabolism

Systemic Alkalization Mechanism

Following oral administration, citrate components undergo near-complete oxidation (>95%) to bicarbonate ions via the tricarboxylic acid cycle . This metabolic conversion elevates blood and urinary pH without direct gastric neutralization, distinguishing it from antacids . The dual cation contribution (K⁺ and Na⁺) supports electrolyte balance during prolonged therapy.

Pharmacokinetic Profile

-

Absorption: Citrate salts exhibit 80-90% intestinal absorption, peaking in serum bicarbonate within 2-4 hours .

-

Distribution: Volume of distribution aligns with extracellular fluid (0.2 L/kg), with minimal protein binding .

-

Elimination: Renal excretion accounts for <5% unchanged citrate, primarily as bicarbonate metabolites .

Therapeutic Applications

Urinary Alkalinization

Tricitrates maintains urine pH between 6.5-7.5, critical for dissolving uric acid calculi and preventing cystine stone formation . Clinical trials demonstrate 78% reduction in stone recurrence rates when used adjuvantly with hydration therapy .

Gout Management

By sustaining urinary pH >6.8, Tricitrates enhances uricosuric drug efficacy (e.g., probenecid), reducing serum urate levels by 32% compared to monotherapy . This pH-dependent solubility shift prevents urate crystallization in renal tubules .

Renal Tubular Acidosis (RTA)

In distal RTA, Tricitrates corrects metabolic acidosis through bicarbonate generation, achieving target serum HCO₃⁻ ≥22 mEq/L in 89% of patients within 14 days .

Dosage Optimization

Monitoring Parameters

| Parameter | Frequency | Target Range |

|---|---|---|

| Urine pH | Twice weekly | 6.5-7.5 |

| Serum creatinine | Monthly | <1.5 mg/dL (adults) |

| Potassium | Baseline + 3mo | 3.5-5.0 mEq/L |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume